4-(tert-Butyl) 3-methyl 1,4-oxazepane-3,4-dicarboxylate
Description
4-(tert-Butyl) 3-methyl 1,4-oxazepane-3,4-dicarboxylate (CAS: 1374652-85-3) is a heterocyclic compound featuring a seven-membered 1,4-oxazepane ring substituted with two ester groups: a tert-butyl ester at position 4 and a methyl ester at position 2. Its molecular formula is COC(=O)C1COCCCN1C(=O)OC(C)(C)C, with a molar mass of 285.33 g/mol (calculated from the formula). This compound is commercially available in varying quantities (e.g., 100 mg, 1 g), with prices ranging from €809.24 to €1,084.99 (excluding VAT) depending on scale . Its primary applications include serving as a building block in pharmaceutical synthesis and organic chemistry research, particularly in the development of kinase inhibitors or other bioactive molecules requiring rigid heterocyclic scaffolds.
Properties
Molecular Formula |
C12H21NO5 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
4-O-tert-butyl 3-O-methyl 1,4-oxazepane-3,4-dicarboxylate |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-6-5-7-17-8-9(13)10(14)16-4/h9H,5-8H2,1-4H3 |
InChI Key |
QUPLCOBSVYZJAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCOCC1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(tert-Butyl) 3-methyl 1,4-oxazepane-3,4-dicarboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(tert-Butyl) 3-methyl 1,4-oxazepane-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazepane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced oxazepane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or methyl groups, leading to the formation of substituted oxazepane derivatives.
Scientific Research Applications
4-(tert-Butyl) 3-methyl 1,4-oxazepane-3,4-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving oxazepane derivatives.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl) 3-methyl 1,4-oxazepane-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the oxazepane ring and the tert-butyl and methyl groups can influence its binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Substituent Variations in Oxazepane Dicarboxylates
The tert-butyl and methyl ester groups in the target compound confer distinct steric and electronic properties. Key comparisons include:
Key Observations :
- Methyl esters (as in the target) are generally more hydrolytically stable under basic conditions than benzyl esters but less reactive than trifluoroethyl esters.
Comparison with Non-Oxazepane Heterocycles
While structurally distinct, this compound highlights broader trends:
Research Findings and Industrial Relevance
Challenges and Opportunities
- Limitations : The tert-butyl group may complicate purification due to its hydrophobicity.
- Opportunities : Modifying the ester groups (e.g., replacing methyl with polar substituents) could optimize solubility for aqueous-phase reactions.
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